

# Technical Guide: 6-Chloro-N-cyclopropylpyrazin-2-amine in Drug Discovery

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## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 6-chloro-N-cyclopropylpyrazin-2-amine |
| CAS No.:       | 941294-47-9                           |
| Cat. No.:      | B1462914                              |

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## Executive Summary

**6-chloro-N-cyclopropylpyrazin-2-amine** is a high-value heterocyclic intermediate used primarily in the development of small-molecule kinase inhibitors. Characterized by a pyrazine core substituted with a chlorine atom at position 6 and a cyclopropylamine moiety at position 2, this scaffold serves as a critical "hinge-binding" mimetic in ATP-competitive inhibitors.

Its structural duality—offering an electrophilic handle (Cl) for cross-coupling and a hydrophobic/H-bond donor motif (cyclopropylamine)—makes it a privileged structure for targeting enzymes such as Pim kinases, Wee1, and various inflammatory signaling pathways (e.g., NF-κB).

## Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property          | Specification   |
|-------------------|---|
| IUPAC Name        | 6-chloro-N-cyclopropylpyrazin-2-amine                 |
| CAS Number        | 941294-47-9   |
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> ClN <sub>3</sub>        |
| Molecular Weight  | 169.61 g/mol  |
| Physical State    | Off-white to pale yellow solid                        |
| Solubility        | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated)  | ~2.5 (Pyrazine N), ~13 (Amine NH)                     |
| LogP              | ~-1.7   |

## Structural Significance

The cyclopropyl group is a preferred substituent in medicinal chemistry over acyclic alkyls (like isopropyl) due to:

- **Conformational Restriction:** It reduces the entropic penalty upon binding to the protein pocket.
- **Metabolic Stability:** The cyclopropyl ring is generally more resistant to cytochrome P450 oxidation than an isopropyl or ethyl group.
- **Hydrophobic Filling:** It optimally fills small hydrophobic pockets often found near the ATP-binding site of kinases.

## Synthesis Protocol (Self-Validating)

The synthesis of **6-chloro-N-cyclopropylpyrazin-2-amine** relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).

## Reagents & Materials[1][3][4][8][10][11][12]

- Starting Material: 2,6-Dichloropyrazine (1.0 eq)

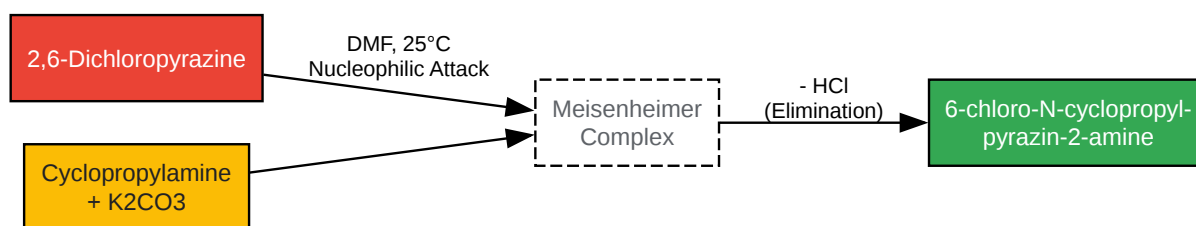
- Nucleophile: Cyclopropylamine (1.5 eq)
- Base: Potassium Carbonate ( $K_2CO_3$ ) (2.0 eq) or Triethylamine ( $Et_3N$ )
- Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

## Step-by-Step Methodology

- Preparation: Charge a reaction vessel with 2,6-dichloropyrazine dissolved in DMF (concentration  $\sim 0.5$  M).
- Activation: Add  $K_2CO_3$  to the solution and stir for 10 minutes at room temperature ( $25^\circ C$ ) to ensure suspension homogeneity.
- Addition: Dropwise add cyclopropylamine over 15 minutes. Note: The reaction is slightly exothermic; maintain temperature  $< 30^\circ C$  to prevent di-substitution.
- Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The product typically elutes earlier than the starting material due to the amine polarity.
- Workup:
  - Dilute the reaction mixture with water (5x volume).
  - Extract with Ethyl Acetate (3x).[2]
  - Wash combined organics with brine to remove residual DMF.
  - Dry over anhydrous  $Na_2SO_4$  and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%

## Synthesis Workflow Visualization



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Figure 1: Regioselective S<sub>N</sub>Ar pathway for the synthesis of the target scaffold.

## Downstream Applications & Reactivity[6]

The utility of **6-chloro-N-cyclopropylpyrazin-2-amine** lies in the C-6 Chlorine atom, which serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions.

### A. Suzuki-Miyaura Coupling (Biaryl Formation)

This is the most common transformation, used to attach aryl or heteroaryl groups to the pyrazine core, creating the "scaffold-linker-headgroup" architecture typical of kinase inhibitors.

- Protocol: React scaffold with Aryl-Boronic acid, Pd(dppf)Cl<sub>2</sub>, and Na<sub>2</sub>CO<sub>3</sub> in Dioxane/Water at 90°C.
- Application: Synthesis of Pim-1/2/3 inhibitors where the aryl group interacts with the kinase hinge region.

### B. Buchwald-Hartwig Amination

Used to introduce a second amino group, creating 2,6-diaminopyrazines.

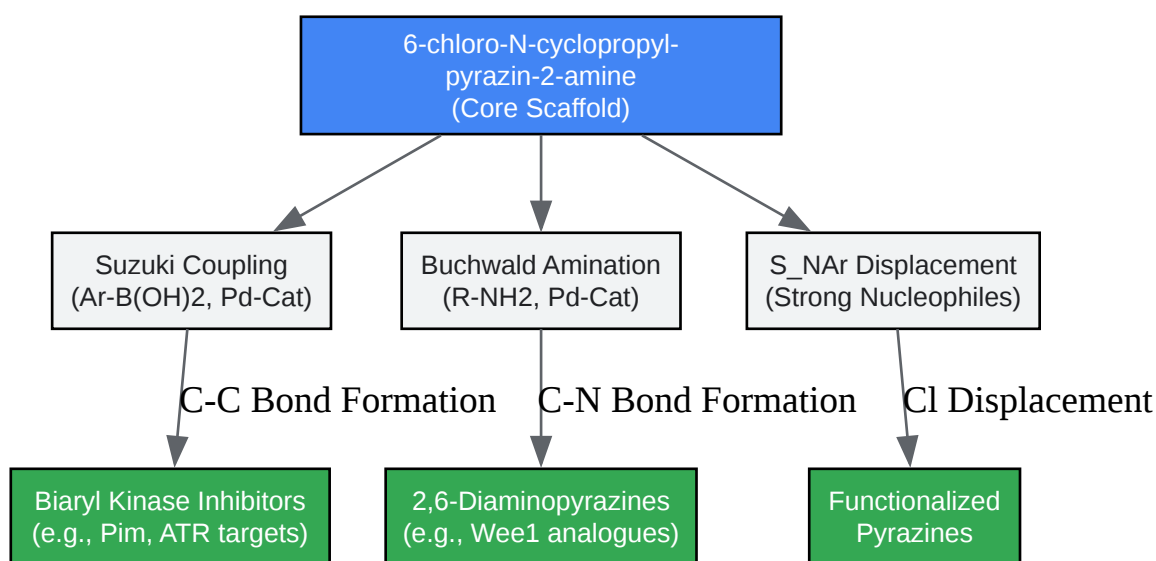
- Protocol: React scaffold with a secondary amine, Pd<sub>2</sub>(dba)<sub>3</sub>, BINAP, and NaOtBu in Toluene at 100°C.
- Application: Generating Wee1 inhibitors analogues.

### C. Case Study: KMU-1170 (Multi-Kinase Inhibitor)

Research has utilized this specific intermediate to synthesize KMU-1170, a compound that suppresses NF- $\kappa$ B and NLRP3 inflammasome signaling.

- Mechanism: The cyclopropyl-aminopyrazine moiety acts as the core scaffold. The chlorine is displaced (or coupled) to attach a hydrophobic tail that permeates the cell membrane and locks the kinase in an inactive conformation.

## Reactivity & SAR Visualization



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Figure 2: Divergent synthetic pathways utilizing the C-6 chlorine handle for library generation.

## Experimental Validation & Quality Control

To ensure the integrity of this intermediate for high-stakes drug development, the following QC parameters must be met:

- H-NMR (DMSO- $d_6$ ):
  - Look for the cyclopropyl protons: High field multiplets at  $\delta$  ~0.5–0.8 ppm (4H).
  - Look for the Pyrazine aromatic protons: Two singlets (or doublets with small coupling) around  $\delta$  7.5–8.0 ppm.

- Critical Check: Absence of the 2,6-bis(cyclopropylamino)pyrazine byproduct (check integration of cyclopropyl vs aromatic signals).
- LC-MS:
  - Single peak purity >98%.<sup>[3]</sup><sup>[2]</sup>
  - Mass [M+H]<sup>+</sup> = 170.0/172.0 (characteristic 3:1 Chlorine isotope pattern).

## References

- Hong, V. S., & Kim, S. H. (2021). KMU-1170, a Novel Multi-Protein Kinase Inhibitor, Suppresses Inflammatory Signal Transduction in THP-1 Cells and Human Osteoarthritic Fibroblast-Like Synoviocytes. *International Journal of Molecular Sciences*, 22(3), 1184.
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## Sources

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- 3. [6-chloro-N,N-dimethylpyrazin-2-amine | C6H8ClN3 | CID 23273443 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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